molecular formula C12H11N3O2 B14736570 3-Pyridylmethyl 3-pyridinecarbamate CAS No. 6507-73-9

3-Pyridylmethyl 3-pyridinecarbamate

Cat. No.: B14736570
CAS No.: 6507-73-9
M. Wt: 229.23 g/mol
InChI Key: UYQQTLCAFRGIGI-UHFFFAOYSA-N
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Description

3-Pyridylmethyl 3-pyridinecarbamate is an organic compound with the molecular formula C12H11N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridylmethyl 3-pyridinecarbamate typically involves the reaction of 3-pyridylmethylamine with 3-pyridinecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Pyridylmethyl 3-pyridinecarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

3-Pyridylmethyl 3-pyridinecarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridylmethyl 3-pyridinecarbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridylmethyl 3-pyridinecarbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual pyridine rings and carbamate group make it a versatile compound for various applications .

Properties

CAS No.

6507-73-9

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

pyridin-3-ylmethyl N-pyridin-3-ylcarbamate

InChI

InChI=1S/C12H11N3O2/c16-12(15-11-4-2-6-14-8-11)17-9-10-3-1-5-13-7-10/h1-8H,9H2,(H,15,16)

InChI Key

UYQQTLCAFRGIGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)COC(=O)NC2=CN=CC=C2

Origin of Product

United States

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